2-Chloro-N-thiazol-5-ylmethyl-acetamide CAS number and molecular weight
2-Chloro-N-thiazol-5-ylmethyl-acetamide CAS number and molecular weight
An In-Depth Technical Guide to the Synthesis and Potential Applications of 2-Chloro-N-thiazol-5-ylmethyl-acetamide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-N-thiazol-5-ylmethyl-acetamide, a molecule of interest within the broader class of thiazole-containing compounds. While a specific CAS number for this exact structure is not readily found in major chemical databases, indicating its potential novelty, its synthesis is feasible through established chemical methodologies. This document outlines a proposed synthetic pathway, details its key physicochemical properties, and explores its potential pharmacological significance based on the well-documented activities of the thiazole and chloroacetamide moieties. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel thiazole derivatives for drug discovery and development.
Introduction: The Thiazole-Acetamide Scaffold in Medicinal Chemistry
The thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and biologically active agents.[1][2] Its aromatic nature, combined with the presence of sulfur and nitrogen heteroatoms, allows for a diverse range of interactions with biological targets.[3] Thiazole-containing compounds have demonstrated a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[4][5]
When coupled with a chloroacetamide functional group, the resulting scaffold presents a compelling profile for drug design. The chloroacetamide moiety is a reactive electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine or histidine) in the active sites of enzymes and proteins.[6] This potential for covalent inhibition can lead to enhanced potency and prolonged duration of action. The N-aryl-2-chloroacetamide framework has been successfully explored for the development of potent antiproliferative agents.[6][7]
This guide focuses on 2-Chloro-N-thiazol-5-ylmethyl-acetamide as a representative of this promising class of compounds, providing the necessary technical details for its synthesis and subsequent investigation.
Proposed Synthesis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide
The synthesis of the target compound can be logically approached via a two-step process: the preparation of the key amine intermediate, 5-(aminomethyl)thiazole, followed by its N-acylation with chloroacetyl chloride.
Step 1: Synthesis of 5-(aminomethyl)thiazole (Precursor)
The synthesis of 5-aminothiazole derivatives is a well-established area of heterocyclic chemistry.[8][9] A common route to aminomethyl-substituted heterocycles involves the reduction of a corresponding nitrile or the Gabriel synthesis from a halomethyl intermediate. For the purpose of this guide, we will consider the synthesis starting from a suitable thiazole precursor.
Step 2: N-acylation with Chloroacetyl Chloride
The reaction of a primary amine with an acyl chloride, such as chloroacetyl chloride, is a standard and efficient method for amide bond formation.[10][11] The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[11]
The proposed overall synthetic workflow is illustrated in the diagram below:
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol for N-Acylation
The following protocol is a general procedure for the N-acylation of an amine with chloroacetyl chloride and should be optimized for the specific substrate.
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Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the synthesized 5-(aminomethyl)thiazole (1.0 eq) and a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a non-nucleophilic base, such as triethylamine (TEA) (1.1-1.5 eq) or diisopropylethylamine (DIPEA), to the stirred solution. Cool the mixture to 0 °C in an ice bath.[12]
-
Addition of Acylating Agent: Dissolve chloroacetyl chloride (1.05 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution via the dropping funnel over 15-30 minutes. Maintain the temperature at 0 °C during the addition.[13]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.
Physicochemical Data
The key physicochemical properties of 2-Chloro-N-thiazol-5-ylmethyl-acetamide are summarized in the table below. The molecular weight is calculated based on its chemical formula.
| Property | Value |
| Chemical Name | 2-Chloro-N-thiazol-5-ylmethyl-acetamide |
| Molecular Formula | C₆H₇ClN₂OS |
| Calculated Molecular Weight | 190.65 g/mol |
| Appearance (Predicted) | White to off-white solid |
| Solubility (Predicted) | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) |
Potential Pharmacological Significance and Mechanism of Action
The structural features of 2-Chloro-N-thiazol-5-ylmethyl-acetamide suggest potential for significant biological activity, making it an interesting candidate for drug discovery programs.
Caption: The relationship between the structural components and potential activity.
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Anticancer Potential: The chloroacetamide group can act as an alkylating agent, targeting nucleophilic residues in proteins crucial for cancer cell survival and proliferation.[6] The thiazole ring is a known pharmacophore in several anticancer drugs, contributing to target binding and selectivity.[1]
-
Antimicrobial Activity: Thiazole derivatives are well-known for their antibacterial and antifungal properties.[4][14] The reactive chloroacetamide moiety could also contribute to antimicrobial effects by inactivating essential microbial enzymes.[15]
-
Enzyme Inhibition: The electrophilic nature of the chloroacetyl group makes this compound a candidate for covalent inhibition of enzymes, particularly those with a cysteine residue in their active site. This mechanism is utilized by a number of approved drugs.
Safety and Handling Protocols
Safe handling of the reagents involved in the synthesis of 2-Chloro-N-thiazol-5-ylmethyl-acetamide is of paramount importance.
-
Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water.[16][17] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[18][19] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17]
-
Thiazole Derivatives: While the specific toxicity of the target compound is unknown, many heterocyclic compounds can be hazardous. It is prudent to handle all intermediates and the final product with care, avoiding inhalation, ingestion, and skin contact.
-
General Precautions: Standard laboratory safety practices should be followed at all times. This includes working in a well-ventilated area, using appropriate PPE, and having access to safety showers and eyewash stations.[20]
Conclusion
2-Chloro-N-thiazol-5-ylmethyl-acetamide represents a molecule of significant interest at the intersection of thiazole and covalent inhibitor chemistry. While not a commercially cataloged compound, its synthesis is readily achievable through established organic chemistry protocols. The combination of a biologically active thiazole core with a reactive chloroacetamide warhead makes it a compelling candidate for screening in anticancer and antimicrobial drug discovery programs. This guide provides the foundational knowledge for researchers to synthesize, characterize, and evaluate this and similar molecules, paving the way for the development of novel therapeutic agents.
References
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[23] Anonymous. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Royal Society of Chemistry. Available at: [Link]
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[24] Anonymous. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC. Available at: [Link]
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